

Crystal structure of 2-(Methylthio)-5-nitropyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Methylthio)-5-nitropyrimidine

Cat. No.: B084697

[Get Quote](#)

Crystal Structure of 2-(Methylthio)-5-nitropyrimidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)-5-nitropyrimidine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The pyrimidine core is a fundamental building block in numerous biologically significant molecules, including nucleic acids (cytosine, thymine, and uracil) and various synthetic drugs. The addition of a methylthio group at the 2-position and a nitro group at the 5-position modifies the electronic and steric properties of the pyrimidine ring, which can influence its chemical reactivity and biological activity.

This technical guide aims to provide a comprehensive overview of the structural and experimental aspects of **2-(Methylthio)-5-nitropyrimidine**. However, a thorough search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield a specific publication detailing the single-crystal X-ray diffraction analysis of **2-(Methylthio)-5-nitropyrimidine**. Consequently, quantitative crystallographic data such as unit cell dimensions, bond lengths, and bond angles for this specific compound are not available in the public domain at this time.

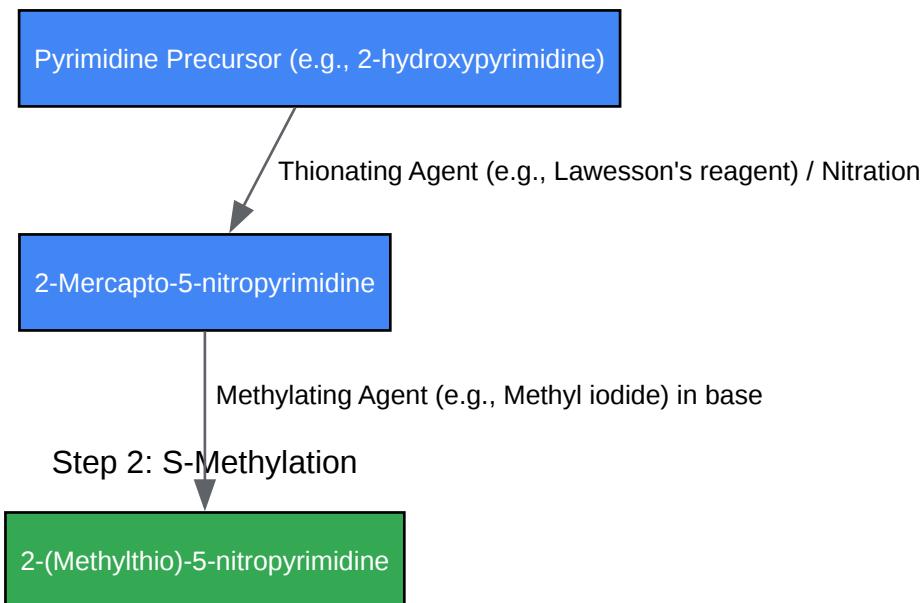
This guide will, therefore, focus on the available information regarding its chemical properties, synthesis, and spectroscopic characterization, while also providing a generalized experimental

protocol for X-ray crystallography that would be applicable for its structure determination.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-(Methylthio)-5-nitropyrimidine**, based on available data, is presented below.[1]

Property	Value
Molecular Formula	C ₅ H ₅ N ₃ O ₂ S
Molecular Weight	171.18 g/mol
IUPAC Name	2-(methylthio)-5-nitropyrimidine
CAS Number	14001-70-8
Appearance	(Not specified in available literature)
Solubility	(Not specified in available literature)


Synthesis

While a specific, detailed experimental protocol for the synthesis of **2-(Methylthio)-5-nitropyrimidine** is not readily available in the reviewed literature, a plausible synthetic route can be devised based on established pyrimidine chemistry. A common method for introducing a methylthio group to a pyrimidine ring is through the methylation of a corresponding pyrimidine-2-thione precursor. The nitro group can be introduced via nitration of the pyrimidine ring.

A generalized synthetic workflow is proposed below.

Proposed Synthetic Workflow for 2-(Methylthio)-5-nitropyrimidine

Step 1: Thionation

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **2-(Methylthio)-5-nitropyrimidine**.

Experimental Protocols

General Synthesis Protocol (Hypothetical)

- Nitration of a Pyrimidine Precursor: A suitable pyrimidine precursor, such as 2-hydroxypyrimidine, would be subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
- Thionation: The resulting 2-hydroxy-5-nitropyrimidine would then be treated with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, to convert the hydroxyl group into a thiol group, yielding 2-mercaptop-5-nitropyrimidine.

- S-Methylation: The 2-mercaptop-5-nitropyrimidine would be deprotonated with a suitable base (e.g., sodium hydroxide or potassium carbonate) and then reacted with a methylating agent like methyl iodide or dimethyl sulfate to yield the final product, **2-(Methylthio)-5-nitropyrimidine**.
- Purification: The crude product would be purified using standard techniques such as recrystallization or column chromatography.

General X-ray Crystallography Protocol

The following outlines a general experimental workflow for the determination of the crystal structure of a small organic molecule like **2-(Methylthio)-5-nitropyrimidine**.

Caption: General workflow for single-crystal X-ray diffraction.

- Crystal Growth: High-quality single crystals of **2-(Methylthio)-5-nitropyrimidine** would need to be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents would be screened to find optimal conditions.
- Data Collection: A suitable single crystal would be mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal would be cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data would then be collected by rotating the crystal in a beam of monochromatic X-rays and recording the intensities and positions of the diffracted beams.
- Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model would be refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

Spectroscopic Characterization

While crystallographic data is unavailable, other spectroscopic techniques are crucial for characterizing **2-(Methylthio)-5-nitropyrimidine**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.
- Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the C-H bonds of the methyl and pyrimidine groups, the C=N and C=C bonds of the pyrimidine ring, and the N-O bonds of the nitro group.
- Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its identity.

Conclusion

2-(Methylthio)-5-nitropyrimidine is a compound of interest due to its pyrimidine core, a key scaffold in medicinal chemistry. While a detailed crystal structure analysis is not currently available in the public domain, this guide has provided a summary of its known properties and outlined the standard experimental procedures for its synthesis and crystallographic analysis. The determination of its precise three-dimensional structure through single-crystal X-ray diffraction would be a valuable contribution to the field, enabling a deeper understanding of its structure-activity relationships and potentially guiding the design of new therapeutic agents. Researchers are encouraged to pursue the crystallographic characterization of this compound to fill the existing gap in the scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Methylthio)-5-nitropyrimidine | C₅H₅N₃O₂S | CID 258576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Crystal structure of 2-(Methylthio)-5-nitropyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b084697#crystal-structure-of-2-methylthio-5-nitropyrimidine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com